molecular formula C15H13ClFNO2 B4664024 N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide

Cat. No. B4664024
M. Wt: 293.72 g/mol
InChI Key: UYGJRFMJPRFPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide, also known as CFM-2, is a synthetic compound that has gained attention in scientific research for its potential use as an analgesic and anti-inflammatory agent. CFM-2 belongs to the family of benzamides and has a molecular weight of 311.77 g/mol.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the activity of COX-2, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have a lower risk of gastrointestinal side effects compared to other NSAIDs such as aspirin and ibuprofen.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It has a high selectivity for COX-2 inhibition, which makes it a useful tool for studying the role of COX-2 in pain and inflammation. It also has a lower risk of gastrointestinal side effects compared to other NSAIDs, which makes it a safer choice for use in lab experiments.
However, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide also has some limitations for use in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body. It also has a relatively short half-life, which means that it may need to be administered frequently in lab experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide. One area of research is to further investigate its potential as an analgesic and anti-inflammatory agent in humans. Another area of research is to explore its potential use in combination with other drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide and how it interacts with other pathways in the body.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide has also been found to have a higher selectivity for COX-2 inhibition compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-9-7-10(3-6-14(9)20-2)15(19)18-11-4-5-13(17)12(16)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGJRFMJPRFPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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